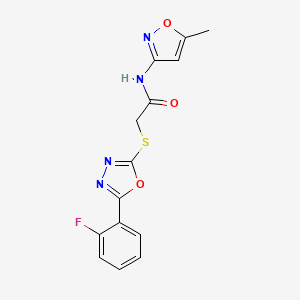

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H11FN4O3S and its molecular weight is 334.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and implications of this compound based on recent studies.

The synthesis of oxadiazole derivatives typically involves reactions that introduce various substituents to modify their biological activity. For instance, the introduction of a 2-fluorophenyl group enhances lipophilicity, which can improve cellular uptake. The compound's molecular weight is approximately 355.4 g/mol , and its chemical structure features a thioether linkage that may contribute to its biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to This compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 4h | A549 | <0.14 | Excellent cytotoxicity |

| 4g | C6 | 8.16 | Notable antiproliferative activity |

| 4k | L929 | 7.48 | Selective toxicity |

These findings suggest that modifications on the oxadiazole ring can significantly influence the compound's efficacy against cancer cells .

The mechanism through which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Many oxadiazole derivatives trigger programmed cell death pathways in cancer cells.

- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies report that oxadiazole derivatives inhibit MMPs, which are crucial for tumor invasion and metastasis .

For instance, compounds with strong MMP inhibitory activity demonstrated significant reductions in cell viability across multiple cancer types.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be correlated with their chemical structure:

- Substituent Influence : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances cytotoxicity.

- Thioether Linkage : The sulfur atom in the thioether moiety may facilitate interactions with biological targets, enhancing potency.

- Isomer Variability : The position and type of substituents on the isoxazole and acetamide groups also play critical roles in determining activity.

Case Studies

Several case studies have been conducted to evaluate the anticancer potential of related compounds:

- Study on A549 Cell Line : A series of oxadiazole derivatives were tested for cytotoxicity against A549 lung cancer cells. Compounds exhibiting IC50 values below 10 µM were considered promising candidates for further development.

- Mechanistic Studies : Research involving flow cytometry and caspase activity assays revealed that certain derivatives induce apoptosis without causing significant toxicity to normal cells, highlighting their selectivity .

Wissenschaftliche Forschungsanwendungen

Molecular Formula

- Molecular Formula : C17H14FN3O2S

- Molecular Weight : 355.39 g/mol

Structural Features

The compound features a unique oxadiazole ring, a thioether linkage, and an isoxazole moiety, contributing to its biological activity. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and biological interactions.

Anticonvulsant Activity

Research has indicated that oxadiazole derivatives exhibit anticonvulsant properties. In particular, compounds similar to 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown significant activity in models such as:

- Pentylenetetrazol (PTZ) : A model for screening anticonvulsant activity.

- Maximal Electroshock (MES) : Another model used for evaluating the efficacy of antiepileptic drugs .

Antitumor Activity

The oxadiazole scaffold has been associated with antitumor effects. Studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Tyrosinase Inhibition

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis. This activity can be beneficial for skin whitening applications and treating hyperpigmentation disorders .

Pharmaceutical Development

The compound's diverse biological activities make it a candidate for further development into pharmaceuticals targeting:

- Neurological Disorders : As an anticonvulsant agent.

- Cancer Therapy : As a potential anticancer drug due to its cell growth inhibition properties.

Cosmetic Industry

Due to its tyrosinase inhibition properties, this compound can be explored for use in cosmetic formulations aimed at skin lightening and treating pigmentation issues.

Case Study 1: Anticonvulsant Screening

A study conducted on a series of oxadiazole derivatives demonstrated that certain substitutions on the oxadiazole ring significantly enhanced anticonvulsant activity. The presence of electron-withdrawing groups like fluorine was found to be particularly effective .

Case Study 2: Tyrosinase Inhibition

In another study focusing on furan-oxadiazole hybrids, similar compounds showed promising results in inhibiting bacterial tyrosinase with IC50 values comparable to standard inhibitors like ascorbic acid. The most effective derivative contained a fluorine substituent at the ortho position .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Sulfur

The sulfur atom in the thioether group (-S-) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides (R-X) in DMF/NaH yields alkylated derivatives (Table 1).

-

Sodium hydride deprotonates the thiol group, enabling attack by electrophiles like bromoacetamides .

Table 1: Alkylation of the Thioether Group

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-Bromoacetamide | DMF, NaH, RT, 4h | 78–85% | |

| Benzyl chloride | EtOH, K2CO3, 60°C | 65% |

Oxidation of Thioether to Sulfone

The thioether group oxidizes to sulfone (-SO2-) under strong oxidizing conditions:

-

H2O2 in acetic acid (80°C, 6h) achieves full conversion to sulfone derivatives .

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane provides milder oxidation (Table 2).

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2 (30%) | AcOH, 80°C, 6h | Sulfone | 92% | |

| mCPBA | DCM, 0°C→RT, 2h | Sulfoxide | 75% |

Hydrolysis of Acetamide to Carboxylic Acid

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Forms carboxylic acid (-COOH) with NH4Cl byproduct .

-

Basic hydrolysis (NaOH, H2O/EtOH): Yields sodium carboxylate, which acidifies to free acid.

Table 3: Hydrolysis Conditions

| Reagent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6M HCl | Reflux | 8h | Carboxylic acid | 88% | |

| 2M NaOH | 80°C | 5h | Sodium carboxylate | 91% |

Ring-Opening Reactions of 1,3,4-Oxadiazole

The oxadiazole ring undergoes ring-opening under specific conditions:

-

Acid-catalyzed hydrolysis (H2SO4, 120°C) cleaves the ring to form hydrazide intermediates .

-

Reduction with LiAlH4 generates diamines, though this reaction is less common for fluorophenyl-substituted oxadiazoles .

Table 4: Oxadiazole Ring Reactivity

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2SO4 (conc.) | 120°C, 3h | Hydrazide derivative | 70% | |

| LiAlH4 | THF, 0°C→RT, 2h | Amine intermediate | 52% |

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophilic substitution to the para position:

-

Nitration (HNO3/H2SO4) introduces a nitro group at C4 of the phenyl ring .

-

Halogenation (Br2/FeBr3) yields 4-bromo-2-fluorophenyl derivatives .

Table 5: EAS Reactions

| Reaction | Reagent | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C4 | 68% | |

| Bromination | Br2, FeBr3, 50°C | C4 | 73% |

Cross-Coupling Reactions

The oxadiazole sulfur participates in palladium-catalyzed couplings:

-

Suzuki coupling with aryl boronic acids forms biaryl systems .

-

Buchwald-Hartwig amination introduces amine groups at the sulfur site.

Table 6: Cross-Coupling Examples

| Reaction Type | Catalyst | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3 | 4-Methoxyphenyl-Bpin | 81% | |

| Buchwald-Hartwig | Pd2(dba)3, XPhos | Piperazine | 65% |

Biological Activity Modulation via Structural Modifications

Derivatives of this compound show enhanced bioactivity after chemical modification:

Eigenschaften

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPOLICHJPYTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.